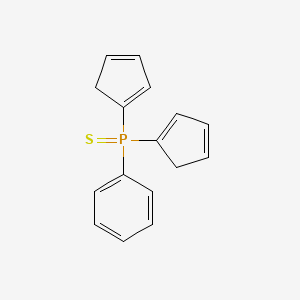
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of cyclopentadienyl and phenyl groups attached to a phosphane core, with a sulfanylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of cyclopentadienyl derivatives with phenylphosphane precursors under controlled conditions. One common method includes the use of cyclopentadienyl lithium reagents reacting with phenylphosphane dichloride in the presence of a base to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl and cyclopentadienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphane compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Mécanisme D'action
The mechanism by which Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Similar in structure but lacks the sulfanylidene substituent.
Cyclopentadienyl allyl palladium: Contains a cyclopentadienyl group but differs in the metal center and overall structure.
Uniqueness
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both cyclopentadienyl and phenyl groups attached to a phosphane core with a sulfanylidene substituent. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
58109-53-8 |
|---|---|
Formule moléculaire |
C16H15PS |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
di(cyclopenta-1,3-dien-1-yl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H15PS/c18-17(15-10-4-5-11-15,16-12-6-7-13-16)14-8-2-1-3-9-14/h1-10,12H,11,13H2 |
Clé InChI |
FERRJIQAKZGLKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1P(=S)(C2=CC=CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


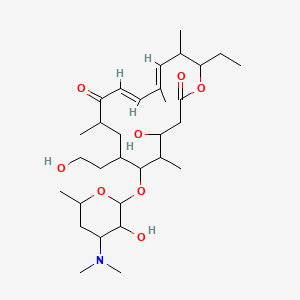
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
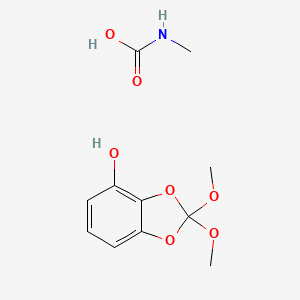
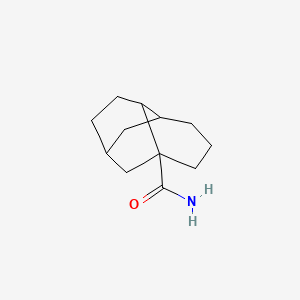
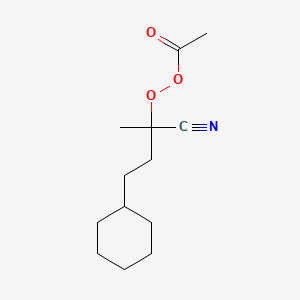
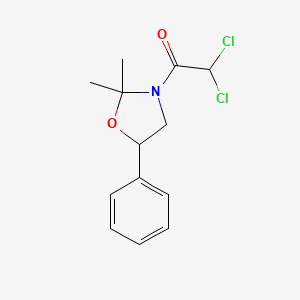
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
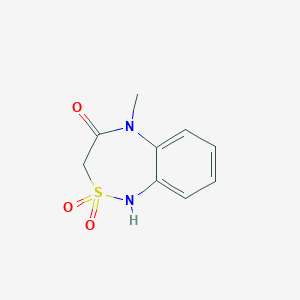

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
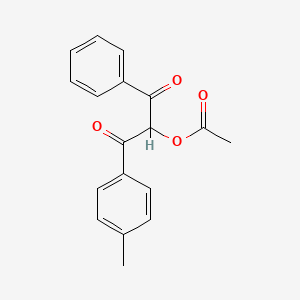
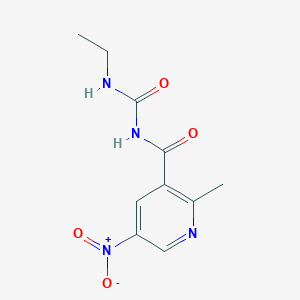

![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
